molecular formula C13H18O B3056905 Phenol, 4-cycloheptyl- CAS No. 75120-08-0

Phenol, 4-cycloheptyl-

Cat. No.: B3056905
CAS No.: 75120-08-0
M. Wt: 190.28 g/mol
InChI Key: AXIVAMNNBGCFOQ-UHFFFAOYSA-N
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Description

Phenol, 4-cycloheptyl- is an organic compound characterized by a phenol group attached to a cycloheptyl ring. This compound is part of the larger family of phenolic compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. Phenolic compounds are recognized for their unique chemical properties, including their ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 4-cycloheptyl- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated precursor with a cycloheptyl group. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of phenol, 4-cycloheptyl- may involve the catalytic hydrogenation of a cycloheptyl-substituted benzene derivative. This method ensures high yields and purity of the final product. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under high pressure and temperature .

Mechanism of Action

The mechanism of action of phenol, 4-cycloheptyl- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, phenolic compounds can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Phenol, 4-cycloheptyl- can be compared with other phenolic compounds such as:

Uniqueness: Phenol, 4-cycloheptyl- is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and physical properties compared to other phenolic compounds.

Properties

IUPAC Name

4-cycloheptylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVAMNNBGCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329240
Record name Phenol, 4-cycloheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75120-08-0
Record name Phenol, 4-cycloheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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